

Spectroscopic Characterization of Benzene, (1-diazoethyl)-: A Technical Guide

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Compound of Interest

Compound Name: Benzene, (1-diazoethyl)-

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **Benzene, (1-diazoethyl)-**, also known as 1-phenyldiazoethane. Due to the reactive nature of diazo compounds, detailed spectroscopic data can be sparse in publicly accessible literature. [1] This document compiles expected spectroscopic values based on the chemical structure and data from analogous compounds, offering a robust reference for researchers.

The guide is structured to provide both theoretical and practical information, including detailed experimental protocols for acquiring spectroscopic data and a summary of expected quantitative values.

Chemical Structure and Properties

- IUPAC Name: **Benzene, (1-diazoethyl)-**
- Synonyms: 1-Diazo-1-phenylethane, 1-diazoethylbenzene, 1-Phenyl-1-diazoethane[2]
- Molecular Formula: $C_8H_8N_2$ [2]
- Molecular Weight: 132.17 g/mol [2]
- Monoisotopic Mass: 132.0687 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for **Benzene, (1-diazoethyl)-**. These values are derived from the analysis of its functional groups and comparison with similar aromatic diazo compounds.

Infrared (IR) Spectroscopy

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N≡N (Diazo)	Stretching	~2070	Strong
C-H (Aromatic)	Stretching	3100-3000	Medium
C-H (Aliphatic)	Stretching	3000-2850	Medium
C=C (Aromatic)	In-ring stretching	1600-1585	Medium
C-H (Aromatic)	Out-of-plane bending	900-675	Strong

Table 1: Expected Infrared Absorption Bands for **Benzene, (1-diazoethyl)-**. The diazo group's stretching frequency is highly characteristic.[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Type	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.0-7.4	Multiplet	5H
Methine (CH)	~4.5	Quartet	1H
Methyl (CH ₃)	~1.5	Doublet	3H

Table 2: Expected ¹H NMR Chemical Shifts for **Benzene, (1-diazoethyl)-** in CDCl₃. Aromatic protons appear in their typical region, while the protons of the ethyl group are shifted due to the diazo functionality.[\[4\]](#)

¹³C NMR (Carbon-13 NMR)

Carbon Type	Chemical Shift (δ, ppm)
Aromatic (C ₆ H ₅ , substituted)	125-135
Aromatic (C ₆ H ₅ , ortho, meta, para)	120-130
Diazo-carbon (C=N ₂)	~50
Methyl (CH ₃)	~15

Table 3: Expected ¹³C NMR Chemical Shifts for **Benzene, (1-diazoethyl)-**. The carbon attached to the diazo group is expected to be significantly shielded.[\[5\]](#)[\[6\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Transition	Expected λ _{max} (nm)	Molar Absorptivity (ε)
π → π* (Aromatic)	~250-280	High
n → π* (Diazo)	~350-500	Low

Table 4: Expected UV-Visible Absorption Maxima for **Benzene, (1-diazoethyl)-**. The spectrum is characterized by a strong absorption from the aromatic system and a weaker, longer-wavelength absorption from the diazo group.[\[4\]](#)

Mass Spectrometry (MS)

m/z	Interpretation
132	Molecular Ion [M] ⁺
104	Loss of N ₂
77	Phenyl cation [C ₆ H ₅] ⁺

Table 5: Expected Key Fragments in the Mass Spectrum of **Benzene, (1-diazoethyl)-**. The loss of a neutral nitrogen molecule is a characteristic fragmentation pathway for diazo compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation:
 - For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, a small amount of the compound is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the crystal.[\[7\]](#)
 - For solutions, dissolve the compound in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal absorption in the regions of interest. Use a solution cell for analysis.[\[8\]](#)
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer is typically used.[\[9\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure solvent.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background from the sample spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:

- Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a clean NMR tube.[\[10\]](#)
- Ensure the solution is homogeneous. A small amount of a reference standard like tetramethylsilane (TMS) may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.[\[11\]](#)
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Data Acquisition:
 - The sample tube is placed in the NMR probe.
 - The magnetic field is "shimmed" to achieve homogeneity.
 - For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed.
 - The number of scans will depend on the sample concentration.

UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen to give an absorbance between 0.1 and 1.
 - Use matched quartz cuvettes for the sample and a solvent blank.
- Instrumentation:
 - A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:

- Record a baseline spectrum with the solvent-filled cuvette in both beams.
- Replace the solvent in the sample beam with the sample solution and record the absorption spectrum, typically from 200 to 800 nm.

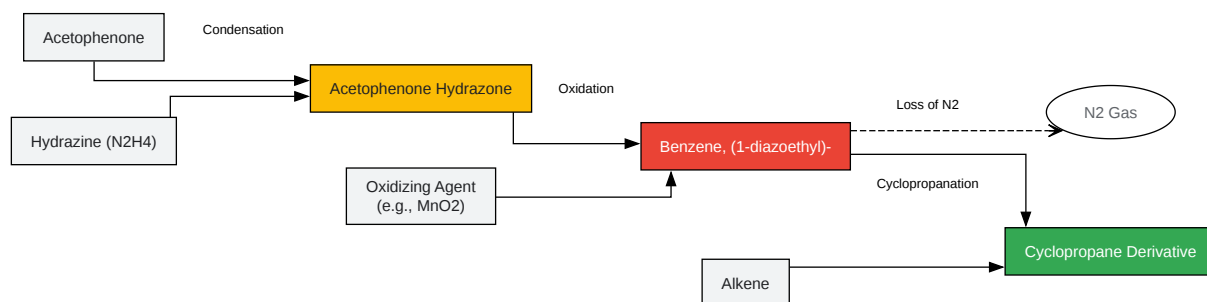
Mass Spectrometry (MS) Protocol

- Sample Introduction:
 - The sample can be introduced via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI) is a common method for volatile compounds and will likely produce significant fragmentation.
 - Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
- Mass Analysis:
 - A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.

Visualizations

Synthesis Workflow

The synthesis of **Benzene, (1-diazoethyl)-** typically involves the oxidation of the corresponding hydrazone. The following diagram illustrates a general workflow for its preparation and subsequent use in a cyclopropanation reaction, a common application of diazo compounds.

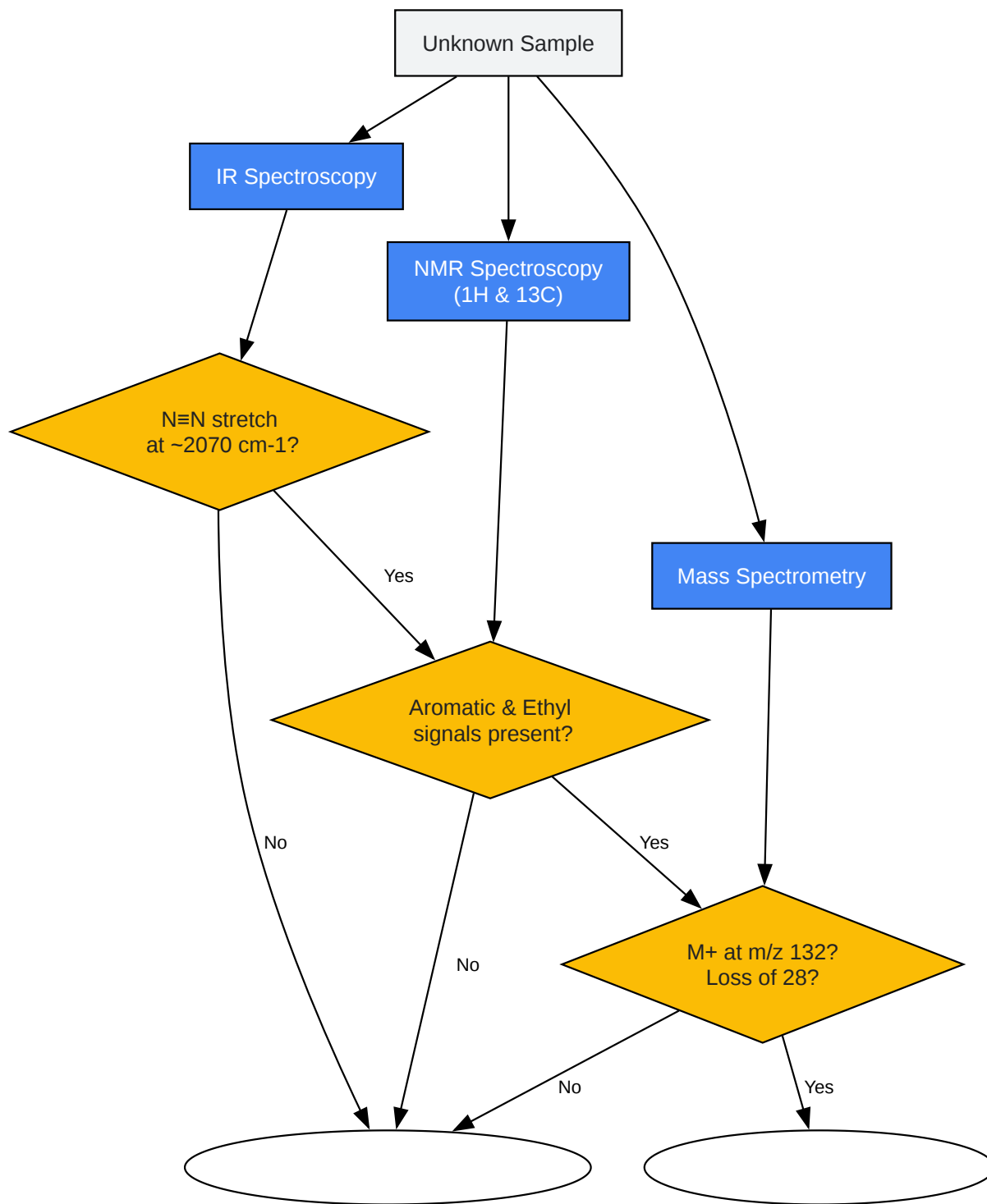


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A generalized workflow for the synthesis of **Benzene, (1-diazoethyl)-** and its subsequent reaction.

Spectroscopic Analysis Logic

The following diagram outlines the logical flow of analyzing an unknown sample suspected to be **Benzene, (1-diazoethyl)-** using the spectroscopic methods described.



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Decision-making workflow for the structural confirmation of **Benzene, (1-diazoethyl)-**.

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